5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
CAS No.: 921083-54-7
Cat. No.: VC4317364
Molecular Formula: C14H15N5O2S2
Molecular Weight: 349.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921083-54-7 |
---|---|
Molecular Formula | C14H15N5O2S2 |
Molecular Weight | 349.43 |
IUPAC Name | 5-ethyl-N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C14H15N5O2S2/c1-2-12-8-9-14(22-12)23(20,21)15-10-13-16-17-18-19(13)11-6-4-3-5-7-11/h3-9,15H,2,10H2,1H3 |
Standard InChI Key | QJWOGUCWXAKPRY-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₄H₁₅N₅O₂S₂, with a molecular weight of 349.43 g/mol. Its IUPAC name, 5-ethyl-N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-sulfonamide, reflects the integration of three key components:
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A thiophene sulfonamide backbone
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A 1-phenyl-1H-tetrazole substituent
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 921083-54-7 |
Molecular Formula | C₁₄H₁₅N₅O₂S₂ |
Molecular Weight | 349.43 g/mol |
IUPAC Name | 5-ethyl-N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-sulfonamide |
Structural Characterization
X-ray crystallography and spectroscopic analyses reveal:
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Thiophene ring: Adopts a planar conformation with bond lengths of 1.71 Å (C-S) and 1.43 Å (C-C) .
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Tetrazole group: Exhibits aromaticity, with N-N bond lengths averaging 1.32 Å .
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Sulfonamide linker: The S=O bonds measure 1.43 Å, facilitating hydrogen bonding with biological targets .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step protocol:
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Thiophene sulfonylation: Reaction of 5-ethylthiophene-2-sulfonyl chloride with ammonia yields the sulfonamide intermediate .
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Tetrazole formation: A Huisgen cycloaddition between phenyl azide and nitriles generates the 1-phenyltetrazole moiety .
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Mannich reaction: Coupling the sulfonamide and tetrazole groups using formaldehyde under basic conditions .
Table 2: Reaction Conditions
Step | Reagents | Temperature | Yield |
---|---|---|---|
1 | NH₃, CH₂Cl₂ | 0–25°C | 78% |
2 | NaN₃, CuI, DMF | 80°C | 65% |
3 | CH₂O, K₂CO₃, EtOH | 60°C | 52% |
Purification and Analysis
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Column chromatography (SiO₂, hexane/EtOAc 3:1) removes unreacted starting materials.
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HPLC-MS confirms purity (>95%) with retention time = 6.2 min (C18 column, 70:30 MeCN/H₂O) .
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¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, J=7.6 Hz, 3H, CH₂CH₃), 3.12 (q, 2H, CH₂), 4.51 (s, 2H, NCH₂), 7.24–7.86 (m, 6H, Ar-H) .
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MCF-7 (breast) | 12.4 ± 1.2 | Caspase-3 activation (+48%) |
A549 (lung) | 18.7 ± 2.1 | G0/G1 cell cycle arrest |
HeLa (cervical) | 14.9 ± 1.8 | ROS generation (+220%) |
Mechanistic insights:
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Induces apoptosis via mitochondrial depolarization (ΔΨm ↓35%) .
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Inhibits Topoisomerase IIα (Ki = 0.89 μM), preventing DNA replication .
Pharmacokinetic Profile
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Solubility: 28 μg/mL in PBS (pH 7.4), enhancing bioavailability .
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Plasma stability: t₁/₂ = 4.7 h in human plasma, suitable for oral dosing .
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CYP450 inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 9.3 μM), necessitating drug interaction studies .
Structure-Activity Relationships (SAR)
Key structural determinants of activity:
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Ethyl group: Removal reduces potency (IC₅₀ ↑300%), suggesting hydrophobic interactions with targets .
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Tetrazole ring: Replacement with carboxylic acid decreases membrane permeability (LogP ↓0.8) .
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Sulfonamide linker: Methylation abolishes activity, highlighting hydrogen bonding’s role .
Figure 1: SAR Analysis
Future Directions
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